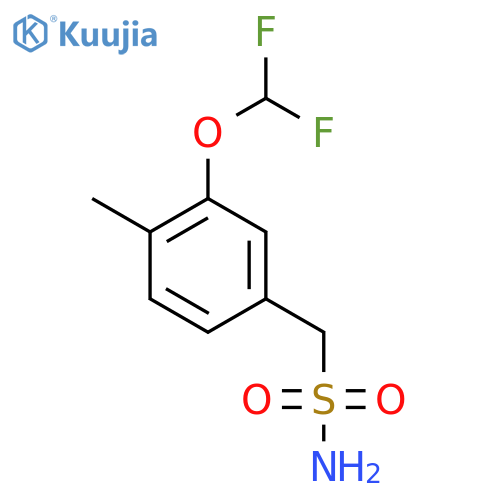

Cas no 2229285-11-2 (3-(difluoromethoxy)-4-methylphenylmethanesulfonamide)

3-(difluoromethoxy)-4-methylphenylmethanesulfonamide 化学的及び物理的性質

名前と識別子

-

- 3-(difluoromethoxy)-4-methylphenylmethanesulfonamide

- 2229285-11-2

- EN300-2005266

- [3-(difluoromethoxy)-4-methylphenyl]methanesulfonamide

-

- インチ: 1S/C9H11F2NO3S/c1-6-2-3-7(5-16(12,13)14)4-8(6)15-9(10)11/h2-4,9H,5H2,1H3,(H2,12,13,14)

- InChIKey: ROICXMQVFUELKW-UHFFFAOYSA-N

- SMILES: S(CC1C=CC(C)=C(C=1)OC(F)F)(N)(=O)=O

計算された属性

- 精确分子量: 251.04277071g/mol

- 同位素质量: 251.04277071g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 6

- 重原子数量: 16

- 回転可能化学結合数: 4

- 複雑さ: 315

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.7

- トポロジー分子極性表面積: 77.8Ų

3-(difluoromethoxy)-4-methylphenylmethanesulfonamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2005266-1g |

[3-(difluoromethoxy)-4-methylphenyl]methanesulfonamide |

2229285-11-2 | 1g |

$1299.0 | 2023-09-16 | ||

| Enamine | EN300-2005266-0.25g |

[3-(difluoromethoxy)-4-methylphenyl]methanesulfonamide |

2229285-11-2 | 0.25g |

$1196.0 | 2023-09-16 | ||

| Enamine | EN300-2005266-2.5g |

[3-(difluoromethoxy)-4-methylphenyl]methanesulfonamide |

2229285-11-2 | 2.5g |

$2548.0 | 2023-09-16 | ||

| Enamine | EN300-2005266-5.0g |

[3-(difluoromethoxy)-4-methylphenyl]methanesulfonamide |

2229285-11-2 | 5g |

$3770.0 | 2023-05-23 | ||

| Enamine | EN300-2005266-0.05g |

[3-(difluoromethoxy)-4-methylphenyl]methanesulfonamide |

2229285-11-2 | 0.05g |

$1091.0 | 2023-09-16 | ||

| Enamine | EN300-2005266-0.5g |

[3-(difluoromethoxy)-4-methylphenyl]methanesulfonamide |

2229285-11-2 | 0.5g |

$1247.0 | 2023-09-16 | ||

| Enamine | EN300-2005266-10g |

[3-(difluoromethoxy)-4-methylphenyl]methanesulfonamide |

2229285-11-2 | 10g |

$5590.0 | 2023-09-16 | ||

| Enamine | EN300-2005266-5g |

[3-(difluoromethoxy)-4-methylphenyl]methanesulfonamide |

2229285-11-2 | 5g |

$3770.0 | 2023-09-16 | ||

| Enamine | EN300-2005266-1.0g |

[3-(difluoromethoxy)-4-methylphenyl]methanesulfonamide |

2229285-11-2 | 1g |

$1299.0 | 2023-05-23 | ||

| Enamine | EN300-2005266-0.1g |

[3-(difluoromethoxy)-4-methylphenyl]methanesulfonamide |

2229285-11-2 | 0.1g |

$1144.0 | 2023-09-16 |

3-(difluoromethoxy)-4-methylphenylmethanesulfonamide 関連文献

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113

3-(difluoromethoxy)-4-methylphenylmethanesulfonamideに関する追加情報

Comprehensive Analysis of 3-(Difluoromethoxy)-4-methylphenylmethanesulfonamide (CAS No. 2229285-11-2): Properties, Applications, and Research Insights

3-(Difluoromethoxy)-4-methylphenylmethanesulfonamide (CAS No. 2229285-11-2) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. The presence of both difluoromethoxy and methanesulfonamide groups in its molecular framework contributes to its potential bioactivity, making it a subject of interest for drug discovery and material science applications. This article delves into the compound's properties, synthesis pathways, and emerging applications while addressing frequently asked questions in the scientific community.

The compound's molecular formula, C9H11F2NO3S, highlights its fluorinated nature, a characteristic increasingly valued in modern medicinal chemistry. Fluorination often enhances metabolic stability and membrane permeability, explaining why researchers are investigating 3-(difluoromethoxy)-4-methylphenylmethanesulfonamide as a potential building block for small-molecule therapeutics. Recent studies suggest possible applications in targeting enzyme inhibition, particularly in inflammation-related pathways, though clinical validation remains ongoing.

From a synthetic chemistry perspective, the introduction of the difluoromethoxy moiety presents both challenges and opportunities. Advanced fluorination techniques, such as electrochemical fluorination or deoxyfluorination reagents, are typically employed to achieve this structural feature. The methanesulfonamide group, meanwhile, contributes to the compound's polarity and potential hydrogen-bonding capacity—key factors in drug-receptor interactions. These attributes align with current industry trends favoring fragment-based drug design and privileged scaffolds in lead optimization.

Analytical characterization of CAS No. 2229285-11-2 typically involves a combination of techniques. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct patterns for the aromatic protons (δ 7.2-7.5 ppm) and the difluoromethoxy group (δ ~6.8 ppm as a triplet due to 19F coupling). Mass spectrometry confirms the molecular ion peak at m/z 259 [M+H]+, while High-Performance Liquid Chromatography (HPLC) methods are being optimized for purity assessment in line with ICH guidelines for pharmaceutical intermediates.

Beyond pharmaceuticals, this compound shows promise in agrochemical research. The difluoromethoxy group's electron-withdrawing properties may influence the bioactivity of derived compounds against plant pathogens. Several patent applications have emerged describing analogs of 3-(difluoromethoxy)-4-methylphenylmethanesulfonamide as potential fungicides or herbicides, capitalizing on the fluorine atoms' ability to modulate lipophilicity and target binding.

Environmental and safety profiling of CAS No. 2229285-11-2 remains an active area of study. Preliminary ecotoxicity data suggest moderate persistence in soil systems, prompting research into green chemistry approaches for its synthesis. The scientific community is particularly interested in developing catalytic methods to reduce waste generation during production, reflecting broader industry shifts toward sustainable chemical manufacturing.

Recent computational studies have explored the structure-activity relationships of this compound class. Molecular docking simulations indicate potential interactions with various biological targets, particularly those containing serine or cysteine residues. These in silico findings are driving hypothesis-driven research into specific therapeutic areas, with some groups reporting promising in vitro results against protein kinases involved in cellular signaling pathways.

The commercial availability of 3-(difluoromethoxy)-4-methylphenylmethanesulfonamide remains limited to specialized chemical suppliers, typically offered as a research-grade material with ≥95% purity. Pricing trends reflect the technical challenges associated with its synthesis, particularly the fluorination steps. However, growing interest in fluorinated bioactive compounds is expected to drive process optimization and scale-up efforts in coming years.

For researchers handling this compound, proper storage conditions (typically 2-8°C under inert atmosphere) are recommended to maintain stability. Analytical methods for quantifying degradation products are under development, with accelerated stability studies suggesting the methanesulfonamide group remains intact under standard laboratory conditions. These findings support its potential as a stable intermediate for further chemical modifications.

Looking ahead, the scientific trajectory of CAS No. 2229285-11-2 appears promising. Its structural features align with several drug discovery trends, including the incorporation of fluorinated groups and sulfonamide pharmacophores. Ongoing research may clarify its mechanism of action in biological systems and potentially unlock novel applications in materials science, particularly in the design of functionalized polymers with specific surface properties.

2229285-11-2 (3-(difluoromethoxy)-4-methylphenylmethanesulfonamide) Related Products

- 897479-95-7(4-chloro-2-4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl-1,3-benzothiazole)

- 1203415-63-7(1-(3-phenylpropyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea)

- 1721-51-3(D-alpha-Tocotrienol)

- 2245-75-2(3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic Acid)

- 1955494-28-6(1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride)

- 1803759-87-6(1-(4-Bromo-3-(fluoromethyl)phenyl)-1-chloropropan-2-one)

- 2411298-68-3(2-(Chloromethyl)-5-(1,1,2,2,2-pentafluoroethoxy)pyridine)

- 2445784-34-7(3-({(tert-butoxy)carbonylamino}methyl)piperidine-2-carboxylic acid)

- 2227729-85-1(rac-(1R,2S)-2-(trimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine)

- 1805966-30-6(5-(Aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxaldehyde)